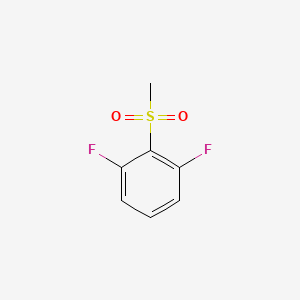
1,3-Difluoro-2-(methanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(methanesulfonyl)benzene is an organic compound with the molecular formula C7H6F2O2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(methanesulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(methanesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated anilines, while oxidation of the methanesulfonyl group can produce sulfonic acids.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(methanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-2-(methanesulfonyl)benzene involves its interaction with various molecular targets. The fluorine atoms and methanesulfonyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluorobenzene: A simpler compound with only two fluorine atoms and no methanesulfonyl group.
1,3-Difluoro-5-(methylsulfonyl)benzene: A similar compound with the methanesulfonyl group in a different position.
1,3-Difluoro-2-(methylsulfonyl)benzene: A closely related compound with slight structural differences.
Uniqueness
1,3-Difluoro-2-(methanesulfonyl)benzene is unique due to the specific positioning of the fluorine atoms and the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
652171-14-7 |
|---|---|
Fórmula molecular |
C7H6F2O2S |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
1,3-difluoro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Clave InChI |
JAMWUKHJLKFDAU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


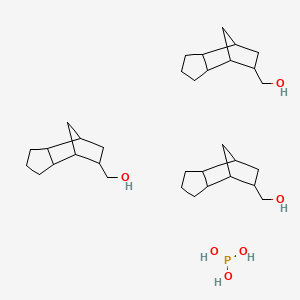
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
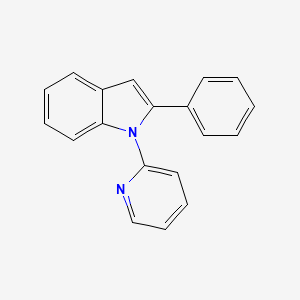
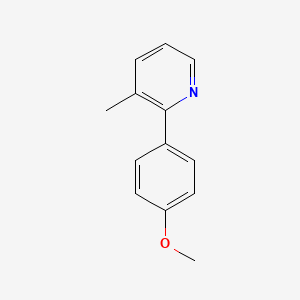
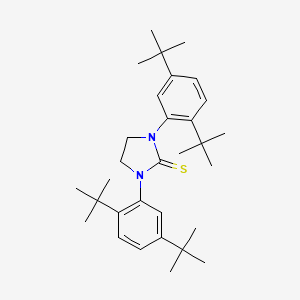
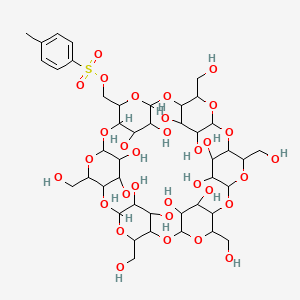
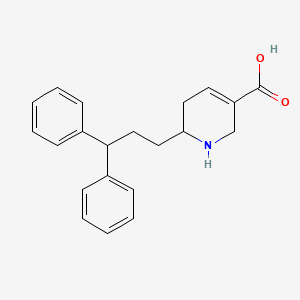

![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)


